Ethyl Ricinoleate

Descripción

Propiedades

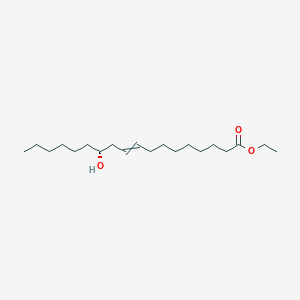

IUPAC Name |

ethyl (Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h11,14,19,21H,3-10,12-13,15-18H2,1-2H3/b14-11-/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXVZUBIFYQWJK-KWRJMZDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886127 | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, ethyl ester, (9Z,12R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55066-53-0 | |

| Record name | Ethyl (9Z,12R)-12-hydroxy-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55066-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055066530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, ethyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, ethyl ester, (9Z,12R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (R)-12-hydroxyoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL RICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8Y3BN2GRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ethyl Ricinoleate from Castor Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ethyl ricinoleate (B1264116) from castor oil, a valuable bio-based compound with applications in various industries, including pharmaceuticals and lubricants. This document details the primary synthetic routes, experimental protocols, comparative data, and characterization methods.

Introduction

Ethyl ricinoleate is the ethyl ester of ricinoleic acid, the primary fatty acid component of castor oil (approximately 85-95%). The presence of a hydroxyl group and a double bond in its structure makes it a versatile chemical intermediate. The synthesis of this compound from castor oil is primarily achieved through the transesterification of the triglycerides present in the oil. This guide will focus on the two main catalytic methods for this process: alkali-catalyzed and enzyme-catalyzed transesterification.

Synthetic Pathways

The core of this compound synthesis from castor oil is the transesterification reaction, where the triglycerides in castor oil react with ethanol (B145695) in the presence of a catalyst to produce fatty acid ethyl esters (including this compound) and glycerol (B35011) as a byproduct.

Alkali-Catalyzed Transesterification

This is a widely used and efficient method for producing this compound. Common catalysts include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). The reaction is typically fast and results in high yields.

A Comprehensive Technical Guide to the Physicochemical Characteristics of Ethyl Ricinoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl ricinoleate (B1264116), the ethyl ester of ricinoleic acid, is a versatile oleochemical derived from castor oil. Its unique molecular structure, featuring a hydroxyl group and a carbon-carbon double bond, imparts a range of desirable physicochemical properties. This technical guide provides an in-depth analysis of these characteristics, presenting quantitative data, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways and relationships. This information is intended to support research and development efforts in pharmaceuticals, cosmetics, and various industrial applications.

Physicochemical Properties

The key physicochemical properties of ethyl ricinoleate are summarized in the tables below. These values have been compiled from various scientific and technical sources.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₈O₃ | [1][2] |

| Molecular Weight | 326.52 g/mol | [1] |

| Appearance | Colorless to light yellow, clear viscous liquid | [1][2] |

| Density | 0.920 g/mL (at 20°C) | [1][2] |

| Boiling Point | 257 - 259 °C at 13 mmHg~425 °C at 760 mmHg (estimated) | [1][2][3] |

| Melting Point | Data not readily available; liquid at room temperature. The related mthis compound melts at -6 to -2°C. | [4][5] |

| Flash Point | ~159 °C (318 °F) (estimated) | [3] |

Table 2: Optical and Solubility Properties of this compound

| Property | Value | Reference(s) |

| Refractive Index (n_D) | 1.4626 (at 20°C) | |

| Solubility | Soluble in ethanol, ether, and other organic solvents. | [2] |

| Insoluble in water. | [3] | |

| Octanol-Water PartitionCoefficient (logP) | 6.695 (estimated) | [3] |

Table 3: Viscosity of Ricinoleate Esters at Various Temperatures

| Temperature (°C) | Dynamic Viscosity (cP) |

| -5 | Data suggests higher viscosity than n-propyl and butyl esters |

| 20 | Viscosity decreases with increasing temperature |

| 25 | Butyl ester has a greater viscosity at this temperature and higher |

| 40 | Significantly lower than biolubricants from triacylglycerol estolides |

| 80 | Viscosity continues to decrease with increasing temperature |

Experimental Protocols

The determination of the physicochemical properties of this compound requires standardized experimental methodologies to ensure accuracy and reproducibility. Below are detailed protocols based on established standards.

Determination of Kinematic and Dynamic Viscosity

This protocol is based on the ASTM D445 standard test method.[10][11][12][13][14]

-

Objective: To measure the kinematic viscosity of liquid this compound, from which dynamic viscosity can be calculated.

-

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type).

-

Constant-temperature bath, controlled to ±0.02°C.

-

Timing device, accurate to 0.1 seconds.

-

Viscometer holders.

-

-

Procedure:

-

Select a clean, dry, calibrated viscometer appropriate for the expected viscosity range, ensuring the flow time is not less than 200 seconds.[11]

-

Charge the viscometer with the this compound sample in the manner dictated by the design of the instrument.

-

Place the charged viscometer into the holder and immerse it in the constant-temperature bath. Allow at least 30 minutes for the sample to reach thermal equilibrium.

-

Apply suction or pressure to draw the liquid sample up to a point above the first timing mark.

-

Measure the time required for the meniscus of the liquid to flow between the upper and lower timing marks of the viscometer.

-

Perform at least two measurements and ensure they agree within the specified repeatability.

-

-

Calculation:

-

Kinematic Viscosity (ν): Multiply the mean flow time (t) in seconds by the viscometer calibration constant (C).

-

ν = C × t (result in mm²/s or centistokes, cSt)

-

-

Dynamic Viscosity (η): Multiply the kinematic viscosity (ν) by the density (ρ) of the this compound at the same temperature.

-

η = ν × ρ (result in mPa·s or centipoise, cP)

-

-

Determination of Refractive Index

This protocol is based on the ASTM D1218 standard test method.[15][16][17][18][19]

-

Objective: To measure the refractive index of liquid this compound.

-

Apparatus:

-

High-resolution refractometer (e.g., Abbé type), accurate to four decimal places.

-

Light source (monochromatic, typically a sodium D line at 589 nm).

-

Constant-temperature bath to circulate water through the refractometer prisms, maintaining a stable temperature (e.g., 20°C ± 0.1°C).

-

-

Procedure:

-

Calibrate the refractometer using a standard liquid of known refractive index (e.g., 2,2,4-trimethylpentane).[15]

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of the this compound sample to the surface of the lower prism.

-

Close the prisms and allow a few minutes for the sample to come to the temperature of the instrument.

-

Adjust the instrument and light source to obtain the most distinct reading possible.

-

Observe the refractive index reading on the instrument's scale.

-

Take several readings and calculate the average.

-

Determination of Boiling Point

This protocol is based on methods described in OECD Guideline 103 and principles from ASTM standards for industrial organic chemicals.[20][21][22][23]

-

Objective: To determine the boiling point of this compound, often at reduced pressure due to its high boiling point at atmospheric pressure.

-

Apparatus:

-

Distillation flask with a side arm.

-

Condenser.

-

Receiving flask.

-

Calibrated thermometer or thermocouple.

-

Heating mantle.

-

Vacuum pump and manometer (for reduced pressure measurements).

-

-

Procedure (Distillation Method):

-

Place a measured volume of this compound into the distillation flask, along with boiling chips.

-

Assemble the apparatus, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

-

If performing a vacuum distillation, connect the apparatus to the vacuum pump and reduce the pressure to the desired level (e.g., 13 mmHg).

-

Begin heating the flask.

-

Record the temperature at which the first drop of distillate falls from the condenser.

-

Continue distillation and record the temperature range over which the bulk of the material distills. The boiling point is typically reported as the temperature at which a steady distillation rate is achieved.

-

Chemical Pathways and Application Relationships

The following diagrams, generated using Graphviz, illustrate key chemical processes involving this compound and the relationship between its properties and applications.

Synthesis of this compound

The industrial production of this compound is primarily achieved through the transesterification of castor oil or the direct esterification of ricinoleic acid.

Caption: Synthesis pathways for this compound production.

Hydrohydroxymethylation of this compound

The double bond in this compound can be functionalized, for example, through a hydrohydroxymethylation reaction to produce polyhydroxylated derivatives, which are valuable precursors for polymers like polyurethanes.[24][25][26]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound (EVT-310642) | 55066-53-0 [evitachem.com]

- 3. This compound, 55066-53-0 [thegoodscentscompany.com]

- 4. This compound [myskinrecipes.com]

- 5. Ricinoleates Manufacturer,Ricinoleates Supplier,Exporter [acmesynthetic.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. store.astm.org [store.astm.org]

- 11. shxf17.com [shxf17.com]

- 12. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 13. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]

- 14. ASTM D445 - eralytics [eralytics.com]

- 15. img.antpedia.com [img.antpedia.com]

- 16. petrolube.com [petrolube.com]

- 17. store.astm.org [store.astm.org]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. matestlabs.com [matestlabs.com]

- 20. laboratuar.com [laboratuar.com]

- 21. standards.iteh.ai [standards.iteh.ai]

- 22. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Ethyl Ricinoleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of ethyl ricinoleate (B1264116), a key derivative of castor oil, in a variety of common organic solvents. Understanding the solubility characteristics of this versatile compound is paramount for its effective utilization in pharmaceutical formulations, cosmetic preparations, and industrial applications. This document offers quantitative solubility data, detailed experimental methodologies for its determination, and a visual representation of the experimental workflow to aid researchers and professionals in their work.

Ethyl ricinoleate, the ethyl ester of ricinoleic acid, is a viscous, colorless to light yellow liquid. Its unique molecular structure, featuring a hydroxyl group and a carbon-carbon double bond within a long aliphatic chain, governs its solubility profile, making it a valuable excipient in drug delivery systems and a functional ingredient in numerous formulations.

Quantitative Solubility Data

The solubility of this compound has been determined in several key organic solvents. The following table summarizes the available quantitative data, providing a valuable resource for solvent selection and formulation development.

| Organic Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) |

| Ethanol | C₂H₅OH | 10 | Not Specified |

| Dimethylformamide (DMF) | C₃H₇NO | 5 | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 5 | Not Specified |

| Ethanol:PBS (pH 7.2) (1:1) | - | 0.05 | Not Specified |

Note: The data presented is based on available literature. It is recommended to experimentally verify solubility for specific applications and conditions.

Qualitative assessments indicate that this compound is generally soluble in alcohols and most other organic solvents, while it is considered to have very low solubility or be insoluble in water.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, adapted from established "shake-flask" methods. This protocol is designed to provide a reliable and reproducible means of generating precise solubility data.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

2. Procedure:

2.1. Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations to construct a calibration curve.

2.2. Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure a saturated solution with visible undissolved liquid at equilibrium.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is crucial to perform preliminary experiments to determine the time required to reach equilibrium.

2.3. Sample Analysis:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow for phase separation. If necessary, centrifuge the vials at a low speed to facilitate the separation of the undissolved this compound.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved micro-droplets.

-

Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Use the constructed calibration curve to calculate the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

The Natural Occurrence of Ricinoleic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of ricinoleic acid esters, their biosynthesis, and the analytical methods used for their quantification. Ricinoleic acid, a hydroxylated unsaturated omega-9 fatty acid, is a valuable renewable resource with numerous applications in the chemical, pharmaceutical, and cosmetic industries. Its unique properties are primarily attributed to the hydroxyl group on the 12th carbon of its fatty acid chain.

Natural Sources of Ricinoleic Acid Esters

Ricinoleic acid is predominantly found in nature as a major component of triglycerides in the seed oils of various plants. It is also present in some fungal species.

Plant Kingdom

The most significant and commercially viable source of ricinoleic acid is the castor bean plant (Ricinus communis). The oil extracted from castor seeds contains a high concentration of ricinolein, the triglyceride of ricinoleic acid.[1][2] About 90% of the fatty acid content in castor oil is ricinoleic acid.[1][2][3] The seeds themselves can contain 40% to 60% oil by weight.

Other plant sources, although less concentrated, include:

-

Argemone mexicana (Mexican poppy): The seeds of this plant contain ricinoleic acid at concentrations ranging from 20,000 to 39,300 parts per million.

-

Pterocarpus marsupium : This plant is another known, though less common, source of ricinoleic acid.

-

Lesquerella species: These plants produce a variety of hydroxy fatty acids, with ricinoleic acid being a minor constituent.

Fungal Kingdom

Ricinoleic acid has also been identified in the fungal kingdom:

-

Claviceps purpurea (Ergot): This fungus, which grows on rye and other cereals, contains ricinoleic acid in its sclerotium. The oil extracted from ergot can contain up to 40% of its glyceride fatty acids as ricinoleic acid.

-

Endophytic Fungi: Ricinoleic acid has also been isolated from endophytic fungi such as Xyraia sp.

Quantitative Data on Ricinoleic Acid Ester Occurrence

The concentration of ricinoleic acid varies significantly across different natural sources. The following table summarizes the quantitative data found in the literature.

| Natural Source | Part | Form | Concentration (% of total fatty acids, unless otherwise noted) | Reference(s) |

| Ricinus communis (Castor Bean) | Seed Oil | Triglyceride (Ricinolein) | 85-95% | |

| Claviceps purpurea (Ergot) | Sclerotium Oil | Glyceride | Up to 40% | |

| Argemone mexicana (Mexican Poppy) | Seeds | Not specified | 20,000-39,300 ppm | |

| Lesquerella species | Seed Oil | Triglyceride | Minor constituent |

Biosynthesis of Ricinoleic Acid

The biosynthesis of ricinoleic acid in the castor bean begins with oleic acid, a common unsaturated fatty acid. The key enzymatic step is the hydroxylation of oleic acid at the 12th carbon position.

This reaction is catalyzed by the enzyme oleoyl-12-hydroxylase , a mixed-function oxidase. The enzyme exhibits a high degree of specificity for oleic acid; other fatty acids like stearic, linoleic, vaccenic, and elaidic acids are not hydroxylated. Interestingly, linoleic acid is not an intermediate in the conversion of oleic acid to ricinoleic acid. The direct precursor for this reaction is oleic acid.

Experimental Protocols

The extraction and quantification of ricinoleic acid from natural sources involve several established methodologies.

Extraction of Ricinoleic Acid from Castor Oil

Ricinoleic acid is typically present as a triglyceride in castor oil. To obtain the free fatty acid, a hydrolysis reaction is necessary. This is often achieved through saponification.

General Protocol for Saponification:

-

Reaction Setup: Castor oil is mixed with an alkali solution, such as sodium hydroxide (B78521) or potassium hydroxide, in a solvent like ethanol.

-

Heating: The mixture is heated under reflux to facilitate the hydrolysis of the ester bonds of the triglycerides.

-

Acidification: After the reaction is complete, the mixture is cooled and then acidified with a strong acid (e.g., hydrochloric acid or sulfuric acid) to protonate the carboxylate salts, yielding free ricinoleic acid.

-

Extraction: The ricinoleic acid is then extracted from the aqueous mixture using an organic solvent (e.g., diethyl ether or hexane).

-

Purification: The organic phase is washed with water to remove any remaining impurities, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield crude ricinoleic acid. Further purification can be achieved by fractional distillation.

Quantification of Ricinoleic Acid

Several chromatographic techniques are employed for the quantitative analysis of ricinoleic acid. These methods often require the conversion of ricinoleic acid to its methyl ester for better volatility and chromatographic separation.

4.2.1. Gas Chromatography (GC)

-

Principle: GC separates volatile compounds based on their partitioning between a stationary phase in a column and a mobile gas phase.

-

Methodology:

-

Derivatization: Ricinoleic acid is converted to its methyl ester (methyl ricinoleate) through esterification.

-

Injection: A small volume of the sample is injected into the GC, where it is vaporized.

-

Separation: The methyl ricinoleate (B1264116) is separated from other fatty acid methyl esters on a capillary column.

-

Detection: A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to detect the eluted compounds.

-

Quantification: The concentration is determined by comparing the peak area of mthis compound in the sample to that of a known standard.

-

4.2.2. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential interactions with a stationary phase in a column and a liquid mobile phase.

-

Methodology:

-

Sample Preparation: The oil sample is typically diluted in a suitable solvent. Derivatization to the methyl ester may also be performed.

-

Injection: The sample is injected into the HPLC system.

-

Separation: Separation is achieved on a suitable column (e.g., a C18 reversed-phase column).

-

Detection: A detector, such as a Diode Array Detector (DAD), is used to detect the analyte.

-

Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards.

-

4.2.3. High-Performance Thin-Layer Chromatography (HPTLC)

-

Principle: HPTLC is a planar chromatographic technique where separation occurs on a high-performance layer of sorbent.

-

Methodology:

-

Sample Application: The sample and standards are applied to the HPTLC plate as small spots or bands.

-

Development: The plate is placed in a chamber with a suitable mobile phase, which moves up the plate by capillary action, separating the components.

-

Detection: After development, the plate is dried, and the separated spots are visualized (e.g., by spraying with a reagent and heating).

-

Quantification: The spots are scanned with a densitometer, and the concentration is determined by comparing the peak areas of the sample to the standards.

-

References

Spectroscopic Profile of Ethyl Ricinoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl ricinoleate (B1264116), a key derivative of castor oil with wide-ranging applications in research and industry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of ethyl ricinoleate, complete with experimental protocols and data presented in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.30 - 5.54 | Multiplet | Olefinic protons (-CH=CH-) |

| ~4.12 | Quartet | Methylene protons of ethyl ester (-OCH₂CH₃) |

| ~3.60 | Multiplet | Proton on hydroxyl-bearing carbon (-CH(OH)-) |

| ~2.29 - 2.30 | Triplet | α-Methylene protons to carbonyl (-CH₂-COOR) |

| ~1.96 - 2.12 | Multiplet | Allylic protons (-CH₂-CH=) |

| ~1.56 - 1.68 | Multiplet | β-Methylene protons to carbonyl (-CH₂-CH₂-COOR) |

| ~1.22 - 1.42 | Multiplet | Methylene chain protons (-(CH₂)n-) |

| ~1.25 | Triplet | Methyl protons of ethyl ester (-OCH₂CH₃) |

| ~0.84 - 0.92 | Triplet | Terminal methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173 | Carbonyl carbon (-C=O) |

| ~125 - 135 | Olefinic carbons (-CH=CH-) |

| ~71 | Hydroxyl-bearing carbon (-CH(OH)-) |

| ~60 | Methylene carbon of ethyl ester (-OCH₂CH₃) |

| ~30 - 40 | Methylene carbons adjacent to functional groups |

| ~22 - 32 | Methylene chain carbons (-(CH₂)n-) |

| ~14 | Methyl carbon of ethyl ester (-OCH₂CH₃) |

| ~14 | Terminal methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretching (hydroxyl group) |

| ~3010 | Medium | =C-H stretching (olefinic) |

| ~2925, ~2855 | Strong | C-H stretching (aliphatic) |

| ~1740 | Strong | C=O stretching (ester carbonyl) |

| ~1650 | Weak | C=C stretching (olefinic) |

| ~1170 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. The fragmentation of the closely related ricinoleic acid methyl ester provides strong indications of the expected fragments for the ethyl ester.

Table 4: Key Mass-to-Charge Ratios (m/z) for this compound Fragmentation

| m/z | Interpretation |

| 326 | Molecular Ion [M]⁺ |

| 298 | Loss of ethyl group (-C₂H₅) |

| 281 | Loss of ethoxy group (-OC₂H₅) |

| 222 | Cleavage at the hydroxyl group |

| Other significant fragments | 278, 264, 241, 208, 194, 175, 157, 149, 135, 121, 108, 79, 67, 55, 41, 28 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry NMR tube.

-

Add 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the tube and gently vortex or invert to ensure the sample is fully dissolved and the solution is homogeneous.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Angle: 90°

-

Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T₁ is recommended.

-

Acquisition Time: 2-4 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled.

-

Pulse Angle: 30-45°

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Viscous Oil):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Ensure no air bubbles are trapped within the sample film.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: Transmission.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation (GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the hydroxyl group is often performed to improve volatility and chromatographic performance.

-

Silylation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.

-

Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of 250-300°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 500.

-

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like this compound is depicted in the following diagram.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl Ricinoleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of ethyl ricinoleate (B1264116), a key derivative of castor oil with wide-ranging applications in pharmaceuticals, cosmetics, and as a biolubricant. Understanding its behavior at elevated temperatures is crucial for defining storage conditions, processing parameters, and ensuring product safety and efficacy. This document synthesizes available data, outlines relevant experimental protocols, and illustrates the primary decomposition pathways.

Thermal Stability Profile of Ethyl Ricinoleate

This compound, the ethyl ester of ricinoleic acid, is characterized by a unique molecular structure containing a hydroxyl group and a double bond. This structure influences its thermal stability. In general, ricinoleate esters are noted for their relatively high oxidative stability compared to other unsaturated fatty esters. However, like all organic esters, this compound will undergo thermal decomposition at elevated temperatures. The decomposition process can be influenced by factors such as the presence of oxygen, heating rate, and the presence of catalysts.

Extreme heating for prolonged periods can lead to the generation of breakdown products, including acrolein and acrolein-like substances.[1]

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) for Oxidative Stability

Differential scanning calorimetry can be employed to determine the oxidative stability of this compound by measuring the oxidation induction time (OIT). Studies on various fatty acid ethyl esters have shown that the presence of the hydroxyl group in ricinoleates contributes to a higher oxidative stability compared to their non-hydroxylated counterparts.

Quantitative Decomposition Data

While specific quantitative data for the thermal decomposition of this compound is limited, extensive research on the closely related mthis compound provides valuable insights. The primary decomposition pathway is expected to be analogous, with the main difference being the ester group. The following tables summarize the expected decomposition products and kinetic parameters, extrapolated from data on mthis compound.

Table 1: Primary Pyrolysis Products of Ricinoleate Esters

| Ricinoleate Ester | Major Product 1 | Major Product 2 |

| Mthis compound | Undecylenic Acid Methyl Ester (UAME) | Heptanal (HEP) |

| This compound (Inferred) | Undecylenic Acid Ethyl Ester | Heptanal (HEP) |

Source: Inferred from studies on mthis compound pyrolysis.[2][3]

Table 2: Kinetic Parameters for the Thermal Decomposition of Mthis compound

| Decomposition Reaction | Activation Energy (Ea) (kJ/mol) |

| Pyrolysis to UAME and HEP | 287.72 |

| Dehydration to 9,12-octadecadienoic acid methyl ester | 238.29 |

Source: Data from studies on mthis compound.[2][3] It is anticipated that the activation energies for the corresponding reactions of this compound would be of a similar magnitude.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Methodology:

-

A sample of this compound (5-10 mg) is placed in an alumina (B75360) crucible.

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a continuous flow of an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

The mass of the sample is recorded as a function of temperature.

-

The derivative of the mass loss curve (DTG curve) is plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)

Objective: To assess the oxidative stability of this compound.

Methodology:

-

A small sample of this compound (5-10 mg) is placed in an open aluminum pan.

-

The pan is placed in the DSC cell alongside an empty reference pan.

-

The sample is heated to a specific isothermal temperature (e.g., 130°C) under a nitrogen atmosphere.

-

Once the isothermal temperature is reached and stabilized, the gas is switched to oxygen at a constant flow rate.

-

The heat flow is monitored over time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

A small amount of this compound (approximately 1 mg) is introduced into a pyrolysis unit connected to a GC-MS system.

-

For fast pyrolysis: The sample is rapidly heated to the pyrolysis temperature (e.g., 550°C) and the resulting volatile fragments are immediately transferred to the GC column.

-

For slow pyrolysis: The sample is heated at a controlled rate (e.g., 20°C/min) to the final pyrolysis temperature.

-

The pyrolysis products are separated on a capillary GC column (e.g., a non-polar column like a 5% phenyl-methylpolysiloxane).

-

The separated compounds are identified by their mass spectra using a mass spectrometer.

Decomposition Pathways and Mechanisms

The primary thermal decomposition pathway for ricinoleate esters in an inert atmosphere is believed to be a retro-ene reaction involving the cleavage of the C11-C12 bond. This is the bond adjacent to the hydroxyl group, which has a lower bond dissociation energy.

A competing reaction is the dehydration of the secondary alcohol, which would lead to the formation of a conjugated diene system in the fatty acid chain. Fast pyrolysis conditions tend to favor the C-C bond cleavage, leading to higher yields of undecylenic acid ester and heptanal.

In the presence of alkali, the thermal degradation of ricinoleates proceeds through a different mechanism, resulting in the formation of sebacic acid and 2-octanol (B43104) (via cleavage and subsequent reduction).

Caption: Primary thermal decomposition pathways of this compound.

Experimental and Analytical Workflow

A systematic approach to characterizing the thermal stability and decomposition of this compound involves a combination of analytical techniques. The following diagram illustrates a typical workflow.

Caption: Workflow for thermal analysis of this compound.

Conclusion

The thermal stability and decomposition of this compound are critical parameters for its application in various industries. While direct quantitative data is sparse, analysis of the closely related mthis compound provides a strong foundation for understanding its behavior. The primary pyrolysis products are expected to be undecylenic acid ethyl ester and heptanal, with a competing dehydration reaction. The inherent hydroxyl group in the ricinoleate structure likely contributes to enhanced oxidative stability. For precise characterization, the experimental protocols outlined in this guide for TGA, DSC, and Py-GC-MS should be employed. This will enable researchers and developers to optimize processing conditions, ensure product quality, and predict the thermal behavior of formulations containing this compound.

References

Ethyl Ricinoleate: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl ricinoleate (B1264116), the ethyl ester of ricinoleic acid, is a derivative of castor oil with applications in the cosmetics and personal care industries as a skin-conditioning agent and emollient. This technical guide provides a comprehensive overview of the available toxicology and safety data for ethyl ricinoleate, compiled from peer-reviewed sources and regulatory assessments. The information is intended to support safety evaluations and guide further research for professionals in drug development and related scientific fields.

Toxicological Data Summary

The available toxicological data for this compound and related ricinoleates indicate a low order of toxicity across various endpoints. The quantitative data from key toxicological studies are summarized in the tables below for ease of reference and comparison.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Dose | Result | Reference |

| Acute Oral Toxicity | Rat | Oral | 5.0 g/kg | LD50 > 5.0 g/kg[1] | RIFM (2000) |

| Acute Dermal Toxicity | Rabbit | Dermal | 5.0 g/kg | LD50 > 5.0 g/kg | RIFM (2000) |

Table 2: Dermal and Ocular Irritation & Sensitization of this compound

| Test | Species | Concentration | Observation | Result | Reference |

| Skin Irritation | Human | 20% in petrolatum | 48-hour closed patch test | Not an irritant | RIFM (2000) |

| Skin Sensitization | Human | 20% in petrolatum | Maximization test | Not a sensitizer[2] | RIFM (2000) |

| Eye Irritation | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: While specific eye irritation data for this compound is limited, undiluted castor oil has been reported to cause minimal, transient ocular effects in some studies.[3]

Table 3: Repeated Dose, Genotoxicity, and Carcinogenicity Data

Limited specific data is available for this compound for these endpoints. The available information is often based on studies of the parent oil, castor oil, or other related esters.

| Test Category | Test Type | Species/System | Substance Tested | Result | Reference |

| Repeated Dose Toxicity | Subchronic Oral | Rat | Castor Oil (up to 10% in diet) | Not toxic[3][4] | NTP |

| Genotoxicity | Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | Castor Oil, Sodium Ricinoleate | Not genotoxic[3] | |

| Mammalian Cell Assays | Castor Oil, Sodium Ricinoleate | Not genotoxic[3] | |||

| Carcinogenicity | Dermal Carcinogenicity | Mouse | Ricinoleic Acid | Not a tumor promoter | |

| Dermal Carcinogenicity | Mouse | Ricinoleic Acid | No neoplasms or hyperplasia |

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that the available data on castor oil and its derivatives demonstrate few toxic effects in acute, subchronic, or chronic toxicity tests, and they are not considered genotoxic.[2][3]

Key Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. However, the methodologies likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general principles of these key toxicological assays.

Acute Oral Toxicity (Following OECD Guideline 420: Fixed Dose Procedure)

This method is designed to determine the oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Dosage: A single, fixed dose of the test substance (e.g., 2000 mg/kg) is administered by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

References

Biodegradability of Ethyl Ricinoleate in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl ricinoleate (B1264116) (CAS No. 55066-53-0) is the ethyl ester of ricinoleic acid, a monounsaturated, 18-carbon fatty acid. As a bio-based chemical, its environmental impact is of significant interest. This document synthesizes the current understanding of the biodegradability of ethyl ricinoleate in various environmental compartments.

Environmental Fate of this compound

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. For this compound, biodegradation is the principal route of removal from the environment.

Biodegradability

The initial and crucial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond. This process, catalyzed by esterase enzymes present in various microorganisms, cleaves the molecule into ricinoleic acid and ethanol (B145695).

Logical Flow of Initial Biodegradation Steps

Caption: Initial hydrolysis of this compound.

Following hydrolysis, both ricinoleic acid and ethanol are readily biodegraded by a wide range of microorganisms in soil and aquatic environments. Ethanol is a simple alcohol that is rapidly mineralized to carbon dioxide and water. Ricinoleic acid, a fatty acid, is degraded through the β-oxidation pathway.

Hydrolysis

The hydrolysis of the ester bond is a key determinant of the overall biodegradation rate. While specific experimental data on the hydrolysis half-life of this compound is scarce, data for a close analogue, mthis compound, can provide an estimate. The base-catalyzed second-order hydrolysis rate constant for mthis compound is estimated to be 3.02 x 10⁻² L/mole-sec. This corresponds to half-lives of approximately 7.3 years at pH 7 and 270 days at pH 8[2]. However, in the environment, microbial enzymatic hydrolysis is expected to be the dominant and much faster process[3].

Biodegradation Pathway

The complete biodegradation of this compound involves a two-stage process:

-

Initial Hydrolysis: As previously mentioned, the ester linkage is cleaved to yield ricinoleic acid and ethanol.

-

Aerobic Degradation of Components:

-

Ethanol: Readily utilized as a carbon source by a vast array of microorganisms and rapidly converted to CO₂ and H₂O.

-

Ricinoleic Acid: This hydroxylated fatty acid undergoes β-oxidation, a metabolic process where the fatty acid molecule is broken down to produce acetyl-CoA. The acetyl-CoA then enters the citric acid cycle for complete oxidation to CO₂ and H₂O.

-

Simplified Biodegradation Pathway of this compound

Caption: Overview of this compound biodegradation.

Ecotoxicity

The ecotoxicity of a substance is a critical component of its environmental risk assessment. Safety data sheets for this compound state that it is "Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment"[1]. However, specific quantitative data from standardized ecotoxicity tests are not consistently reported in publicly available literature. Fatty acid esters, in general, are known to have low toxicity[1].

Due to the lack of specific experimental data for this compound, a quantitative environmental risk assessment is challenging. However, based on the expected rapid biodegradation and the low toxicity of its parent compounds, the overall environmental risk is anticipated to be low.

Experimental Protocols

To definitively determine the ready biodegradability of this compound, standardized test methods such as the OECD 301 series should be employed. The OECD 301B (CO₂ Evolution Test) is a widely accepted method.

OECD 301B: CO₂ Evolution Test (Modified Sturm Test)

This method evaluates the biodegradability of an organic substance in an aerobic, aqueous medium by measuring the amount of carbon dioxide produced over a 28-day period.

Experimental Workflow for OECD 301B Test

Caption: OECD 301B experimental workflow.

Key Parameters:

-

Test Duration: 28 days.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test Concentration: Typically 10-20 mg of Total Organic Carbon (TOC) per liter.

-

Temperature: 22 ± 2 °C.

-

Light: Kept in the dark to prevent photogradation.

-

Aeration: Continuously sparged with CO₂-free air.

-

Measurement: The evolved CO₂ is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide and quantified by titration or by a TOC analyzer.

-

Pass Criteria for Ready Biodegradability: ≥ 60% of the theoretical maximum CO₂ production (ThCO₂) is reached within a 10-day window during the 28-day test period.

Data Summary

As specific quantitative data for this compound is not available, the following table provides a summary of related information.

| Parameter | Substance | Value/Observation | Reference |

| Ready Biodegradability | This compound | Qualitatively described as "readily biodegradable" | [1] |

| Hydrolysis Half-life (pH 7) | Mthis compound (analogue) | Estimated at 7.3 years (chemical hydrolysis) | [2] |

| Hydrolysis Half-life (pH 8) | Mthis compound (analogue) | Estimated at 270 days (chemical hydrolysis) | [2] |

| Aquatic Toxicity | This compound | "Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment" (qualitative) | [1] |

| General Toxicity | Fatty Acid Esters | Generally have low toxicity | [1] |

Conclusion

This compound is expected to be readily biodegradable in the environment. The primary degradation pathway involves an initial enzymatic hydrolysis to ricinoleic acid and ethanol, both of which are subsequently mineralized through established metabolic pathways. While specific quantitative biodegradation and ecotoxicity data for this compound are lacking in the public domain, the available information on its components and analogous compounds suggests a favorable environmental profile. To conduct a comprehensive environmental risk assessment, further studies following standardized protocols, such as the OECD 301 series for biodegradability and relevant OECD guidelines for aquatic toxicity, are recommended.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Ricinoleate using Lipase

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of ethyl ricinoleate (B1264116). This biocatalytic approach offers a green and efficient alternative to conventional chemical methods, operating under mild conditions with high specificity.

Ethyl ricinoleate, an ester derived from ricinoleic acid found in castor oil, is a valuable bio-based lubricant and plasticizer.[1] Its enzymatic synthesis leverages the catalytic activity of lipases, which are highly selective and can minimize the formation of byproducts often seen in chemical synthesis.[1] The use of immobilized lipases is particularly advantageous, as it enhances enzyme stability and allows for repeated use, making the process more cost-effective.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Immobilized Lipase (B570770) in a Solvent-Free System

This protocol describes a solvent-free method for the synthesis of this compound using a commercially available immobilized lipase.

Materials:

-

Ricinoleic Acid (from castor oil hydrolysis)

-

Ethanol (B145695) (anhydrous)

-

Immobilized Lipase (e.g., Novozym® 435, Lipozyme® TL IM)[3]

-

Molecular sieves (3Å, activated)

-

Hexane (for purification)

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reaction vessel (e.g., round bottom flask)

-

Condenser

Procedure:

-

Reactant Preparation: In a round bottom flask, combine ricinoleic acid and ethanol. The molar ratio of ethanol to ricinoleic acid should be optimized, with ratios from 1:1 to 3:1 being common starting points.

-

Enzyme and Desiccant Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the weight of ricinoleic acid. Add activated molecular sieves (approximately 10% w/w of substrates) to remove the water produced during the esterification, which helps to drive the reaction towards product formation.

-

Reaction Setup: Equip the flask with a condenser and place it on a magnetic stirrer with a heating plate.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 40°C and 60°C with constant stirring. The optimal temperature will depend on the specific lipase used. Allow the reaction to proceed for 4 to 24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Enzyme Recovery: After the reaction is complete, separate the immobilized lipase from the reaction mixture by filtration or decantation. The recovered lipase can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.

-

Product Purification:

-

Remove the molecular sieves by filtration.

-

The crude product is then purified to remove unreacted substrates. This can be achieved by washing the mixture with water to remove excess ethanol and any water-soluble impurities.

-

The organic layer containing the this compound is then dried over anhydrous sodium sulfate.

-

The solvent (if any was used for washing) is removed under reduced pressure using a rotary evaporator to obtain the purified this compound.

-

Protocol 2: Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester bond, an FTIR spectrum should be acquired. The spectrum is expected to show a characteristic ester carbonyl (C=O) stretching band around 1740 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretching band from the ricinoleic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy can be used to elucidate the structure of the product. In the ¹H NMR spectrum, the appearance of a quartet at approximately 4.1 ppm and a triplet at around 1.2 ppm are indicative of the ethyl group in the ester.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to determine the purity of the synthesized this compound and to identify any byproducts. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from the enzymatic synthesis of fatty acid esters, which can be adapted for this compound synthesis.

Table 1: Effect of Reaction Parameters on Ethyl Ester Conversion

| Parameter | Range Studied | Optimal Value | Conversion (%) | Reference |

| Temperature (°C) | 30 - 70 | 40 - 60 | >90 | |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 5:1 | 1:1 - 3:1 | >80 | |

| Enzyme Concentration (% w/w) | 1 - 10 | 5 | ~98 | |

| Reaction Time (hours) | 2 - 48 | 6 - 24 | >80 |

Table 2: Comparison of Different Lipases for Ethyl Ester Synthesis

| Lipase Source | Immobilization Support | Optimal Temperature (°C) | Conversion (%) | Reference |

| Rhizomucor miehei | Magnetic Nanoparticles | 40 | 81.7 | |

| Candida antarctica B (Novozym® 435) | Macroporous Acrylic Resin | 50 | >95 | |

| Thermomyces lanuginosus (Lipozyme® TL IM) | Granulated Silica | 50 | ~71 | |

| Porcine Pancreatic Lipase | Celite | 50 | - |

Note: Conversion percentages are highly dependent on the specific reaction conditions and substrates used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

Caption: Workflow for enzymatic synthesis of this compound.

Reaction Mechanism

The diagram below outlines the simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Frontiers | Lipase From Rhizomucor miehei Immobilized on Magnetic Nanoparticles: Performance in Fatty Acid Ethyl Ester (FAEE) Optimized Production by the Taguchi Method [frontiersin.org]

- 3. Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Transesterification of Ricinoleic Acid with Ethanol

Introduction

The transesterification of ricinoleic acid, primarily sourced from castor oil, with ethanol (B145695) yields ethyl ricinoleate (B1264116). This process is of significant interest in the production of biofuels, specifically biodiesel, as well as in the synthesis of biolubricants and other oleochemicals. Castor oil is an ideal feedstock as it is composed of approximately 90% triglycerides of ricinoleic acid.[1][2] The presence of a hydroxyl group in ricinoleic acid imparts unique properties, such as complete solubility in alcohols at room temperature, which facilitates the transesterification process.[1][3]

The reaction can be catalyzed using several methods, including alkaline, acid, and enzymatic catalysis.[4] Alkaline-catalyzed transesterification is noted for being economical and rapid, achieving high conversion yields at low temperatures and pressures. Enzymatic methods, while operating under milder conditions and simplifying product separation, offer a "greener" alternative. The choice of catalyst and reaction conditions significantly influences reaction time, yield, and purity of the final product.

Catalysis Methods Overview

-

Alkaline Catalysis: This is the most common method, utilizing catalysts like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium ethoxide. It is significantly faster than acid catalysis. However, it requires feedstocks with low free fatty acid (FFA) content to prevent soap formation and can present challenges in product separation and purification.

-

Acid Catalysis: Homogeneous acid catalysts such as sulfuric acid (H₂SO₄) are often used. While typically slower than base-catalyzed reactions, they are less sensitive to FFA content.

-

Enzymatic Catalysis: This method employs lipases as biocatalysts. It is advantageous due to mild reaction conditions, easier product separation, elimination of soap formation, and the production of high-grade glycerol (B35011). This approach is particularly suitable for oils with high FFA content.

Data Presentation

Table 1: Alkaline-Catalyzed Ethanolysis of Castor Oil - Reaction Parameters

This table summarizes typical conditions for the transesterification of castor oil with ethanol using alkaline catalysts.

| Parameter | Range / Value | Source(s) |

| Reactants | Castor Oil, Ethanol | |

| Catalyst | Sodium Hydroxide (NaOH), Sodium Ethoxide | |

| Reaction Temperature | 30 - 80 °C | |

| Catalyst Concentration | 0.5 - 1.5 %wt (by weight of castor oil) | |

| Ethanol:Castor Oil Molar Ratio | 6:1 to 20:1 | |

| Reaction Time | 30 minutes - 5 hours | |

| Agitation Speed | ~400 rpm | |

| Reported Conversion/Yield | Up to 99%wt |

Table 2: Enzymatic Transesterification of Ricinoleic Acid - Reaction Parameters

This table outlines optimized conditions for the enzymatic synthesis of ricinoleate esters. While the specific data is for methanolysis, it provides a strong baseline for ethanolysis.

| Parameter | Range / Value | Source(s) |

| Reactants | Ricinoleic Acid, Alcohol (e.g., Ethanol) | |

| Catalyst | Immobilized Lipase (e.g., Novozym 435) | |

| Reaction Temperature | 30 - 70 °C (Optimized ~48°C) | |

| Enzyme Load | 2 - 7 %wt (relative to total substrates) | |

| Alcohol:Ricinoleic Acid Molar Ratio | 2:1 to 10:1 (Optimized ~5.6:1) | |

| Reaction Time | 0.5 - 2.5 hours (Optimized ~2.4h) | |

| Reported Degree of Esterification | Up to 94% |

Experimental Protocols

Protocol 1: Alkaline-Catalyzed Ethanolysis of Castor Oil

Objective: To synthesize ethyl ricinoleate from castor oil using sodium hydroxide as a catalyst.

Materials:

-

Castor oil

-

Anhydrous ethanol

-

Sodium hydroxide (NaOH) pellets

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether or n-hexane

Equipment:

-

Jacketed glass reactor (1 L) or three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller/water bath

-

Condenser

-

Separatory funnel (2 L)

-

Rotary evaporator

-

Magnetic stirrer and hot plate

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation:

-

Dry the castor oil by heating it to 100-110 °C for 30 minutes under vacuum or with gentle nitrogen bubbling to remove any moisture.

-

Prepare the catalyst solution (alkoxide) by dissolving a predetermined amount of NaOH (e.g., 1% by weight of castor oil) in anhydrous ethanol. This step should be done carefully, as the dissolution is exothermic.

-

-

Transesterification Reaction:

-

Load the dried castor oil into the reactor and preheat it to the desired reaction temperature (e.g., 70 °C) while stirring at a constant rate (e.g., 400 rpm).

-

Once the oil reaches the target temperature, add the ethanolic NaOH solution to initiate the reaction. The recommended ethanol:oil molar ratio is typically between 9:1 and 12:1.

-

Maintain the reaction at the set temperature and stirring speed for the desired duration (e.g., 30-60 minutes). Use a condenser to prevent alcohol loss through evaporation.

-

-

Product Separation:

-

After the reaction is complete, stop the heating and stirring and transfer the mixture to a separatory funnel.

-

Allow the mixture to stand for several hours (or overnight) to separate into two distinct layers: an upper layer of ethyl esters (biodiesel) and a lower layer of glycerol.

-

Carefully drain and collect the glycerol layer.

-

-

Purification:

-

The crude ester layer contains impurities such as excess ethanol, residual catalyst, and soaps.

-

Remove the excess ethanol using a rotary evaporator.

-

Wash the crude ester by adding warm (50 °C) deionized water and shaking gently in the separatory funnel. Allow the layers to separate and discard the lower aqueous layer. Repeat this washing step until the wash water is neutral (pH 7).

-

Dry the washed ester layer by passing it through a column of anhydrous sodium sulfate or by stirring it with Na₂SO₄ for 30 minutes, followed by filtration.

-

The resulting product is purified this compound.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for producing this compound via transesterification.

Caption: General workflow for the synthesis of this compound.

Transesterification Reaction Mechanism

This diagram shows the stepwise reaction of a triglyceride with ethanol to form ethyl esters and glycerol. The process is a sequence of three reversible reactions.

Caption: Stepwise mechanism of triglyceride transesterification.

References

Application Note: Purification of Ethyl Ricinoleate by Vacuum Distillation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ethyl ricinoleate (B1264116), an ethyl ester derived from castor oil's main constituent ricinoleic acid, is a valuable oleochemical with applications in cosmetics, lubricants, and pharmaceuticals.[1][2][3] Its high boiling point and susceptibility to thermal degradation at atmospheric pressure necessitate purification under reduced pressure. This document provides a detailed protocol for the purification of ethyl ricinoleate using vacuum distillation, a method that lowers the boiling point to prevent decomposition and achieve high purity.[4][5]

Introduction

This compound is a long-chain fatty acid ester characterized by a hydroxyl group on the 12th carbon. This unique structure imparts valuable properties but also presents challenges in purification. Like many high-molecular-weight organic compounds, this compound is heat-sensitive. Attempting to distill it at atmospheric pressure (boiling point ~258 °C) can lead to degradation, polymerization, and the formation of undesirable byproducts.

Vacuum distillation is the preferred method for purifying such compounds. By reducing the operating pressure, the boiling point of the liquid is significantly lowered, allowing for efficient vaporization and separation from non-volatile impurities or other fatty acid esters with different boiling points, without causing thermal damage.

Synthesis of Crude this compound

Prior to purification, crude this compound must be synthesized. The most common method is the acid-catalyzed esterification of ricinoleic acid with ethanol (B145695).

Protocol: Esterification of Ricinoleic Acid

-

Reactants: Combine ricinoleic acid and an excess of ethanol in a round-bottom flask.

-

Catalyst: Add a strong acid catalyst, such as sulfuric acid (approx. 5% by weight of ricinoleic acid).

-

Reaction: Heat the mixture under reflux at approximately 60-70°C for several hours to drive the reaction to completion.

-

Neutralization: After cooling, neutralize the excess acid catalyst with a base, such as a potassium hydroxide (B78521) solution.

-

Workup: Perform a liquid-liquid extraction (e.g., with diethyl ether and water) to separate the ester. Wash the organic layer to remove residual salts and base.

-

Drying: Dry the organic layer containing the crude this compound over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Solvent Removal: Remove the extraction solvent using a rotary evaporator to yield the crude this compound, which is now ready for purification.

Purification by Vacuum Distillation

This protocol outlines the fractional vacuum distillation of crude this compound to separate it from residual reactants, catalysts, and other fatty acid esters.

Experimental Protocol

-

Apparatus Setup:

-

Assemble a vacuum distillation apparatus consisting of a round-bottom flask (distilling flask), a heating mantle with a magnetic stirrer, a short-path distillation head with a thermometer/temperature probe, a condenser, and a receiving flask (or multiple flasks for collecting different fractions).

-

Connect the apparatus to a vacuum pump via a cold trap (to protect the pump from volatile vapors).

-

Incorporate a vacuum gauge (e.g., a McLeod or Pirani gauge) between the trap and the pump to monitor the system pressure accurately.

-

-

Sample Preparation:

-

Charge the distilling flask with the crude this compound (no more than two-thirds full). Add a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Ensure the crude material is completely dry, as the presence of water or residual ethanol will interfere with achieving and maintaining a high vacuum.

-

-

Distillation Procedure:

-

Evacuate the System: Close all connections and slowly turn on the vacuum pump to gradually evacuate the system. A slow reduction in pressure prevents bumping of the crude material. Aim for a stable pressure in the range of 1-10 mbar.

-

Heating: Once the target vacuum is stable, begin heating the distilling flask gently using the heating mantle. Start the magnetic stirrer.

-

Collect Fractions:

-

Fore-run Fraction: Collect the first distillate, which will contain lower-boiling impurities (e.g., residual solvents, water). The temperature will be unstable during this phase.

-

Main Fraction: As the temperature of the vapor stabilizes, switch to a new receiving flask to collect the main fraction containing the purified this compound. Record the stable temperature and pressure.

-

Final Fraction/Residue: When the distillation rate slows and the temperature begins to rise or fluctuate, stop collecting the main fraction. The material remaining in the distilling flask is the high-boiling residue.

-

-

Shutdown: Turn off the heater and allow the system to cool completely under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump. Disassemble the apparatus and store the purified product in a sealed container.

-

Data Presentation

The precise distillation temperature is highly dependent on the vacuum level achieved. The table below provides representative data based on typical conditions for fatty acid esters.

| Fraction | Distillation Temperature (°C) | System Pressure (mbar / mm Hg) | Expected Composition |

| 1 (Fore-run) | < 150 | 1 - 5 mbar (0.75 - 3.75 mm Hg) | Residual ethanol, water, other volatile impurities |

| 2 (Main) | ~190 - 220 | 1 - 5 mbar (0.75 - 3.75 mm Hg) | High-purity this compound |

| 3 (Residue) | > 220 | - | Non-volatile impurities, polymerized material |

Note: The distillation of a related compound, methyl acetyl ricinoleate, occurs at approximately 195°C under 1-2 mm Hg (1.3-2.7 mbar), providing a useful reference point.The purification of another fatty acid ester, ethyl linoleate, was optimized at 145°C under a much deeper vacuum of 0.01-0.05 mbar.Researchers should optimize temperature and pressure for their specific setup and crude material purity.

Purity Analysis

The purity of the collected fractions should be assessed using analytical techniques such as:

-

Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): This is the most common method to determine the purity of fatty acid esters and identify any remaining impurities.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups (ester, hydroxyl group, C-H bonds) and the absence of impurities like carboxylic acids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the purified this compound.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from the starting material to the final purified product.

Caption: Workflow for Synthesis and Vacuum Distillation of this compound.

References

Application Notes and Protocols: Ethyl Ricinoleate as a Bio-Based Lubricant Formulation

Introduction

Ethyl ricinoleate (B1264116), an ester derived from castor oil, is emerging as a promising bio-based lubricant base stock.[1] Its inherent biodegradability, low toxicity, and excellent lubricity make it a sustainable alternative to conventional petroleum-based lubricants.[1][2] The unique molecular structure of ethyl ricinoleate, which includes a hydroxyl group and a long fatty acid chain, contributes to its favorable tribological properties.[1] This document provides detailed application notes on the properties of this compound and protocols for its synthesis and evaluation as a lubricant. It is intended for researchers and scientists in the fields of materials science, chemistry, and drug development exploring sustainable industrial fluids.

Physicochemical and Tribological Properties

This compound possesses a unique combination of physical and chemical properties that make it suitable for lubricant applications. Its high boiling point and flash point indicate good thermal stability.[3] The presence of the hydroxyl group in its structure enhances its lubricity.

Data Presentation: Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₈O₃ | |

| Molecular Weight | 326.52 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Density | ~0.920 g/cm³ | |

| Boiling Point | 257–259 °C (at 13 mmHg) | |

| Flash Point | 159.1 °C | |

| Solubility | Soluble in organic solvents (e.g., ethanol); insoluble in water |

Data Presentation: Tribological Performance

The tribological performance of a lubricant is primarily assessed by its ability to reduce friction and wear. The hydroxyl group in this compound's backbone is credited with improving its lubricity. Studies have shown that esters with hydroxyl groups and double bonds exhibit enhanced lubrication. The following table presents indicative tribological data for formulations containing fatty acid esters, demonstrating their potential to improve lubricity.